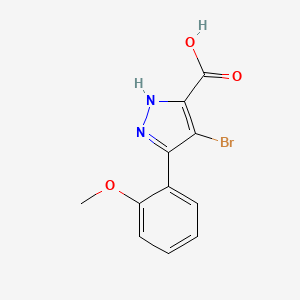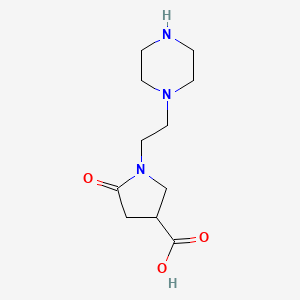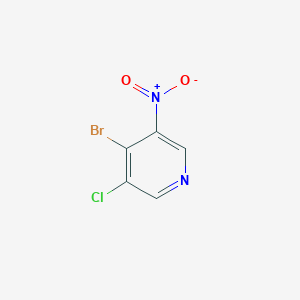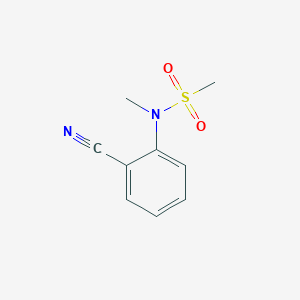
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Descripción general
Descripción
6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde (6-Br-DMAICA) is an important brominated indole derivative that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. 6-Br-DMAICA has the potential to be used in a variety of research applications, including as a synthetic intermediate, in the synthesis of biologically active compounds, and in the study of mechanisms of action.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Barakat et al. (2017) conducted a study involving a similar compound, 5-bromo-1H-indole-3-carbaldehyde. They explored its crystal structure using Hirshfeld surface analysis and X-ray diffraction, revealing short intermolecular interactions. This research highlights the compound's potential in crystallography and material science (Barakat et al., 2017).
Synthesis of Derivatives
Muchowski and Hess (1988) demonstrated the use of a derivative of 3-bromo-6-dimethylamino-1-azafulvene, closely related to the compound , as a precursor in the synthesis of pyrrole-2-carboxaldehydes. This process has implications in organic synthesis and the development of novel chemical compounds (Muchowski & Hess, 1988).
Marine Natural Product Research
Peters et al. (2002) isolated bromotryptamine derivatives, including a compound structurally similar to 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, from the marine bryozoan Flustra foliacea. This study underscores the compound's relevance in marine biology and natural product chemistry (Peters et al., 2002).
Catalysis in Organic Chemistry
Kothandaraman et al. (2011) explored the use of a similar compound, 1H-indole-2-carbaldehyde, in gold(I)-catalyzed cycloisomerizations. This research points to potential applications in catalysis and synthetic methodologies in organic chemistry (Kothandaraman et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 6-bromo-2-N,N-dimethylaminopyridine, indicates that it is harmful if swallowed and it is recommended to avoid breathing dust, gas, or vapors. It is also recommended to wear protective gloves, eye protection, and face protection when handling the compound .
Propiedades
IUPAC Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-4-3-7(12)5-10(8)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPAJZAWZEHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)

![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)
![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)





